
2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride is an organic compound with the molecular formula C7H12ClNO2. This compound is characterized by the presence of a propanimidoyl chloride group, a methyl group, and a butoxy group. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride typically involves the reaction of 2-methylpropanimidoyl chloride with butyric anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.
Oxidation Reactions: It can be oxidized to form corresponding oxo compounds.
Reduction Reactions: It can be reduced to form corresponding amines or alcohols.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the activity of the target molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride can be compared with similar compounds such as:
- 2-Methyl-N-(1-oxobutoxy)propanamide
- 2-Methyl-N-(1-oxobutoxy)propanamine
- 2-Methyl-N-(1-oxobutoxy)propanoic acid
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the propanimidoyl chloride group with the butoxy group in this compound makes it particularly useful in specific chemical reactions and applications .
Eigenschaften
CAS-Nummer |
126794-89-6 |
|---|---|
Molekularformel |
C8H14ClNO2 |
Molekulargewicht |
191.65 g/mol |
IUPAC-Name |
[(Z)-(1-chloro-2-methylpropylidene)amino] butanoate |
InChI |
InChI=1S/C8H14ClNO2/c1-4-5-7(11)12-10-8(9)6(2)3/h6H,4-5H2,1-3H3/b10-8- |
InChI-Schlüssel |
PYIDXQVIDJUSMP-NTMALXAHSA-N |
Isomerische SMILES |
CCCC(=O)O/N=C(/C(C)C)\Cl |
Kanonische SMILES |
CCCC(=O)ON=C(C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


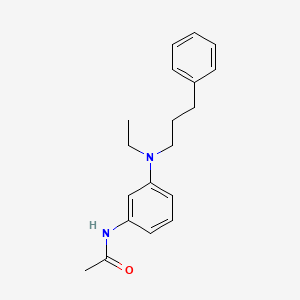
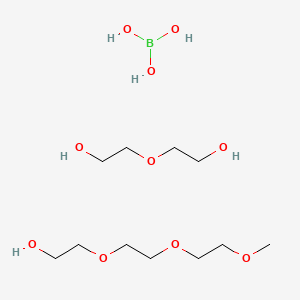



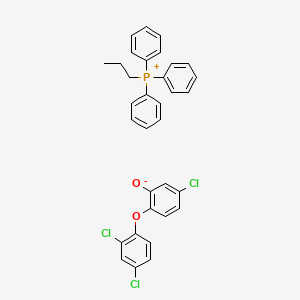
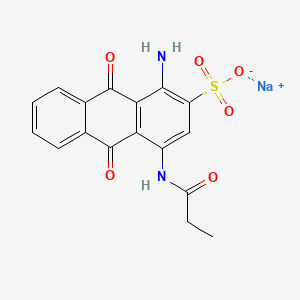

![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12693968.png)

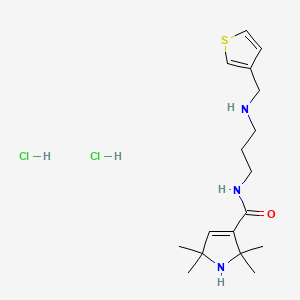
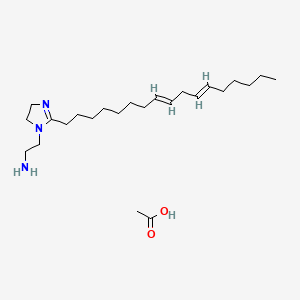
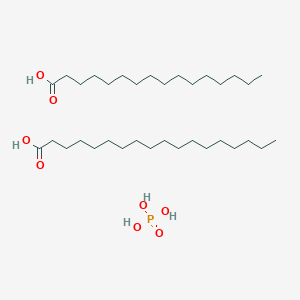
![7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12693982.png)
